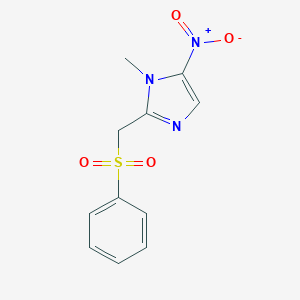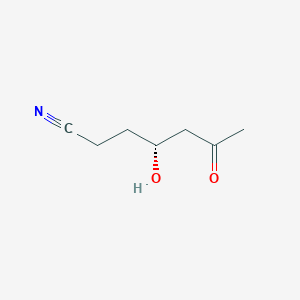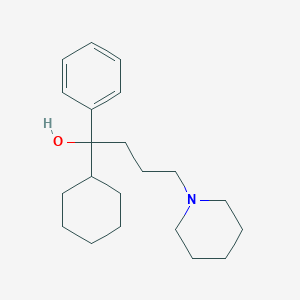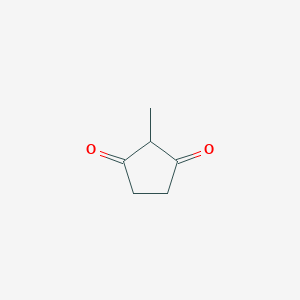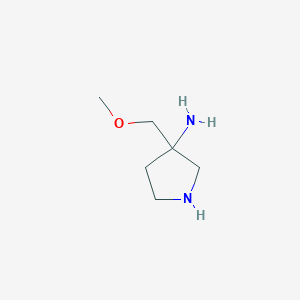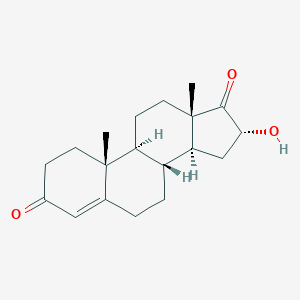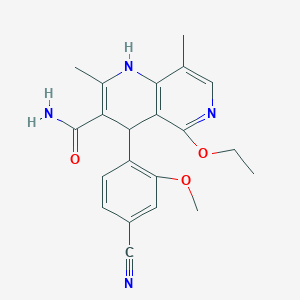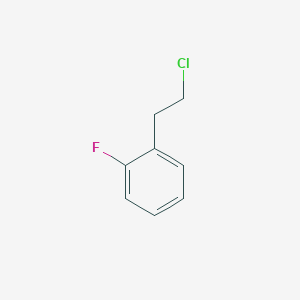
1-(2-Chloroethyl)-2-fluorobenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-(2-Chloroethyl)-2-fluorobenzene involves multi-step chemical processes. For example, the synthesis of fluorinated trithioether compounds with fluorinated phenyl moieties demonstrates complex synthetic pathways involving reactions like treatment with lead or sodium derivatives to introduce fluorine atoms into the benzene ring (Arroyo et al., 2006). Another example is the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine, showcasing methods of bromination and diazotization to introduce bromine and fluorine into the aromatic compound (Guo Zhi-an, 2009).
Molecular Structure Analysis
The molecular structure of fluorobenzene derivatives is often elucidated through techniques such as X-ray crystallography. For instance, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was analyzed using IR, 1H NMR, and EI mass spectral analysis, with its structure confirmed by X-ray studies, highlighting the importance of molecular structure analysis in understanding the properties of these compounds (Özbey et al., 2004).
Chemical Reactions and Properties
1-(2-Chloroethyl)-2-fluorobenzene and similar compounds participate in various chemical reactions due to their active halogen groups. The study of N-Halogeno compounds, for example, highlights the reactivity of fluorinated compounds in electrophilic substitution reactions, which is fundamental to understanding their chemical behavior (Banks et al., 1999).
Physical Properties Analysis
The physical properties of halogenated benzenes are influenced by their molecular structure. For instance, the IR and Raman spectra of 1-(chloromethyl)-4-fluorobenzene provide insights into its symmetry and molecular vibrations, which are crucial for understanding the compound's physical characteristics (Seth-Paul & Shino, 1975).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of 1-(2-Chloroethyl)-2-fluorobenzene, are derived from its functional groups and molecular structure. Studies like the reduction of 1-(2-Chloroethyl)-2-nitrobenzene at carbon cathodes reveal complex reaction pathways and product formation, shedding light on the electrochemical properties and potential synthetic applications of these compounds (Du & Peters, 2010).
Aplicaciones Científicas De Investigación
-
Gas Sensing
- Application: A study used WO3/Al2O3/graphite composite materials for an MEMS 2-CEES gas sensor (dichlorodiethyl sulfide simulation), and the corresponding sensing properties were explored .
- Method: The sensor was tested at a working temperature of 340 °C with a concentration of 5.70 ppm of 2-CEES gas .
- Results: The response of the sensor to 2-CEES gas was 69%, the response time was 5 s and the recovery time was 42 s. The sensor also has the advantages of long-term stability and high selectivity .
-
Flame Retardant
- Application: Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is used as a flame retardant in a range of plastic foams, resins and latexes .
- Method: The compound is incorporated into the material during the manufacturing process to enhance its flame-retardant properties .
- Results: The use of TDCPP significantly improves the flame resistance of the materials .
-
Kinetics and Thermochemistry
- Application: The rate constant for the reaction of 2-chloroethyl methyl ether with OH radical was studied .
- Method: The study was conducted using a conventional relative rate technique at (298 ± 2) K and atmospheric pressure using synthetic air as bath gas .
- Results: The rate constant was found to be (5.2 ± 1.2) × 10 −12 cm 3 molecule −1 s −1 .
-
Protecting Groups and N-dealkylating Agents
- Application: Chloroethyl chloroformates, which are structurally similar to “1-(2-Chloroethyl)-2-fluorobenzene”, can be used to form protecting groups and as N-dealkylating agents .
- Method: The specific methods of application would depend on the particular reaction or synthesis being performed .
- Results: The use of chloroethyl chloroformates can facilitate complex organic syntheses by protecting reactive groups or removing alkyl groups .
-
Synthesis of Cough Suppressant
- Application: Bis(chloroethyl) ether, another compound with two 2-chloroethyl substituents, can be used in the synthesis of the cough suppressant fedrilate .
- Method: It is combined with benzyl cyanide and two molar equivalents of sodamide in a ring-forming reaction .
- Results: The resulting compound is a key intermediate in the synthesis of fedrilate .
-
Production of Pharmaceuticals, Biocides, and Plasticizers
- Application: 2-Chloroethanol, a compound that also contains a 2-chloroethyl group, is used in the production of pharmaceuticals, biocides, and plasticizers .
- Method: Many of these applications entail its use in installing 2-hydroxyethyl groups .
- Results: The use of 2-chloroethanol can facilitate the production of a wide range of useful compounds .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-chloroethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLRUIIRRJELIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626629 | |
| Record name | 1-(2-Chloroethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-2-fluorobenzene | |
CAS RN |
119779-12-3 | |
| Record name | 1-(2-Chloroethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




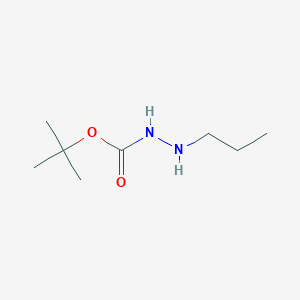
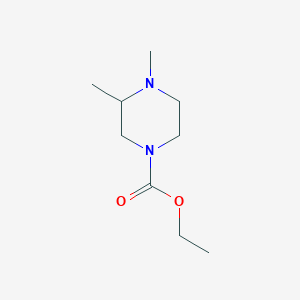

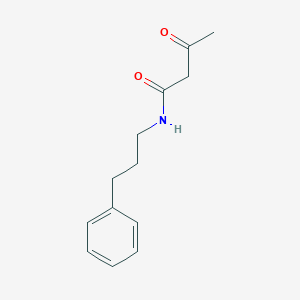
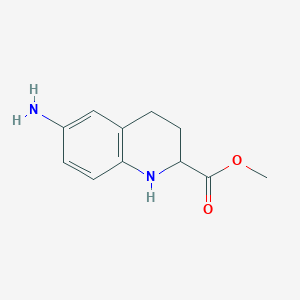
![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)
